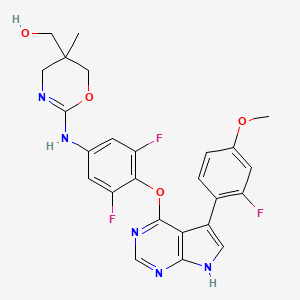

Hpk1-IN-28

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H22F3N5O4 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

[2-[3,5-difluoro-4-[[5-(2-fluoro-4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]anilino]-5-methyl-4,6-dihydro-1,3-oxazin-5-yl]methanol |

InChI |

InChI=1S/C25H22F3N5O4/c1-25(10-34)9-30-24(36-11-25)33-13-5-18(27)21(19(28)6-13)37-23-20-16(8-29-22(20)31-12-32-23)15-4-3-14(35-2)7-17(15)26/h3-8,12,34H,9-11H2,1-2H3,(H,30,33)(H,29,31,32) |

InChI Key |

OLAZOTSEYGDCSN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN=C(OC1)NC2=CC(=C(C(=C2)F)OC3=NC=NC4=C3C(=CN4)C5=C(C=C(C=C5)OC)F)F)CO |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-28: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hematopoietic progenitor kinase 1 (HPK1) inhibitor, Hpk1-IN-28. This document details its fundamental properties, its role within the T-cell receptor (TCR) signaling pathway, and standardized experimental protocols for its characterization.

Core Properties of Hpk1-IN-28

Hpk1-IN-28 is a small molecule inhibitor targeting HPK1, a key negative regulator of T-cell activation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] The fundamental physicochemical properties of Hpk1-IN-28 are summarized below.

| Property | Value |

| CAS Number | 2699603-89-7 |

| Molecular Weight | 513.47 g/mol |

| Molecular Formula | C25H22F3N5O4 |

The HPK1 Signaling Pathway in T-Cell Regulation

Hematopoietic progenitor kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[3][5][8][9][12][13][14][15] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby attenuating T-cell activation, proliferation, and cytokine production.[3][5][8][9][10][12][13][14][15]

Upon TCR engagement, a signaling cascade is initiated, leading to the activation of HPK1. Activated HPK1 then phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the Serine 376 residue.[3][6][7][8][10][12][15] This phosphorylation event creates a binding site for 14-3-3 proteins, which, upon binding to SLP-76, leads to the dissociation of the SLP-76 signaling complex and subsequent ubiquitination and degradation of SLP-76.[10] The disruption of this signaling complex ultimately dampens the downstream signaling pathways, including the activation of NF-κB and AP-1, which are essential for T-cell effector functions.[3][8][9] By inhibiting HPK1, compounds like Hpk1-IN-28 can prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing the anti-tumor immune response.[3][4][10]

Experimental Protocols

The following are generalized protocols for the biochemical and cellular characterization of HPK1 inhibitors. These can be adapted for the specific analysis of Hpk1-IN-28.

In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of HPK1 by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

Hpk1-IN-28 (or other test inhibitors)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of Hpk1-IN-28 in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.

-

Add 2.5 µL of the diluted inhibitor or vehicle control to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the HPK1 enzyme and MBP substrate in Kinase Assay Buffer to each well.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for HPK1.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. Briefly, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for SLP-76 Phosphorylation in Jurkat Cells

This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct downstream target, SLP-76, in a cellular context.

Materials:

-

Jurkat E6-1 cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

Hpk1-IN-28 (or other test inhibitors)

-

Phosphate-buffered saline (PBS)

-

Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm™)

-

Anti-pSLP-76 (Ser376) antibody, conjugated to a fluorophore

-

Flow cytometer

Procedure:

-

Culture Jurkat cells to a density of approximately 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of Hpk1-IN-28 or vehicle control for 1-2 hours at 37°C.

-

Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies for 15-30 minutes at 37°C.

-

Stop the stimulation by adding ice-cold PBS and pellet the cells by centrifugation.

-

Fix and permeabilize the cells according to the manufacturer's protocol for the chosen buffers.

-

Stain the cells with the fluorescently labeled anti-pSLP-76 (Ser376) antibody.

-

Wash the cells and resuspend in PBS.

-

Analyze the median fluorescence intensity (MFI) of pSLP-76 staining using a flow cytometer.

-

Determine the IC50 value for the inhibition of SLP-76 phosphorylation.

References

- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 6. wp.ryvu.com [wp.ryvu.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biofeng.com [biofeng.com]

- 10. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 11. Discovery of Novel PROTAC-Based HPK1 Degraders with High Potency and Selectivity for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. promegaconnections.com [promegaconnections.com]

- 15. chemrxiv.org [chemrxiv.org]

Hpk1-IN-28 and the Reinvigoration of T-Cell-Mediated Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide details the mechanism of action of HPK1 inhibitors in T cells, using available data for well-characterized compounds as a proxy for the class, including molecules structurally related or with a similar mechanism to Hpk1-IN-28. We will explore the underlying signaling pathways, summarize key quantitative data, provide detailed experimental protocols, and visualize complex interactions through signaling and workflow diagrams.

A specific inhibitor, Hpk1-IN-28, has been identified. However, publicly available, in-depth studies detailing its specific quantitative effects and associated experimental protocols in T cells are limited. Therefore, this guide will focus on the well-established mechanism of action of the HPK1 inhibitor class, utilizing data from extensively studied representative compounds to illustrate the core principles of HPK1 inhibition in T cells.

The Core Mechanism: Releasing the Brakes on T-Cell Activation

HPK1 functions as an intracellular checkpoint, dampening the signaling cascade initiated by T-cell receptor (TCR) engagement.[1][2] Upon TCR activation, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[1][3] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1][3] The degradation of SLP-76 effectively dismantles the TCR signaling complex, attenuating downstream pathways such as the Ras-MAPK/ERK and PLCγ1-NFAT pathways, which are crucial for T-cell activation, proliferation, and cytokine production.[1][4]

HPK1 inhibitors, such as Hpk1-IN-28 and its analogs, are ATP-competitive small molecules that bind to the kinase domain of HPK1, preventing its catalytic activity.[3] By blocking HPK1, these inhibitors prevent the phosphorylation of SLP-76, thereby stabilizing the TCR signaling complex and leading to a more robust and sustained T-cell response.[1][5] This enhanced signaling results in increased production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), enhanced T-cell proliferation, and greater cytotoxic activity against target cells.[6][7]

Signaling Pathway Diagram

Caption: HPK1 Signaling Pathway in T-Cells and Point of Inhibition.

Quantitative Effects of HPK1 Inhibition on T-Cell Function

The inhibition of HPK1 by small molecules leads to measurable enhancements in T-cell activity. Below are tables summarizing representative quantitative data from studies on various HPK1 inhibitors.

Table 1: In Vitro Potency of Representative HPK1 Inhibitors

| Compound | Assay Type | IC50 (nM) | Cell Type | Reference |

| KHK-6 | HPK1 Kinase Activity | 20 | N/A (Biochemical) | [6] |

| Compound K | HPK1 Kinase Activity | 2.6 | N/A (Biochemical) | |

| C17 | HPK1 Kinase Activity | 0.05 | N/A (Biochemical) | |

| M074-2865 | HPK1 Kinase Activity | 2930 | N/A (Biochemical) |

Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production

| Compound | Cell Type | Stimulation | Cytokine Measured | Fold Increase (vs. Control) |

| Compound 1 | Human PBMCs | anti-CD3/CD28 | IL-2 | Dose-dependent increase |

| Compound 1 | Human PBMCs | anti-CD3/CD28 | IFN-γ | Dose-dependent increase |

| KHK-6 | Human PBMCs | anti-CD3/CD28 | IL-2 | Significant increase |

| KHK-6 | Human PBMCs | anti-CD3/CD28 | IFN-γ | Significant increase |

| HPK1 Inhibitor | Human CD8+ T cells | anti-CD3/CD28 | IL-2 | ~2-4 fold |

| HPK1 Inhibitor | Human CD8+ T cells | anti-CD3/CD28 | IFN-γ | ~2-3 fold |

Table 3: Impact of HPK1 Inhibition on T-Cell Activation Markers

| Compound | Cell Type | Stimulation | Activation Marker | Observation |

| KHK-6 | Human CD4+ & CD8+ T cells | anti-CD3/CD28 | CD25 | Increased expression |

| KHK-6 | Human CD4+ & CD8+ T cells | anti-CD3/CD28 | CD69 | Increased expression |

| KHK-6 | Human CD4+ & CD8+ T cells | anti-CD3/CD28 | HLA-DR | Increased expression |

| HY-138568 | CLL Patient PBMCs | anti-CD3/CD28 | CD25 (on CD8+) | Dose-dependent increase |

| HY-138568 | CLL Patient PBMCs | anti-CD3/CD28 | CD69 (on CD8+) | Dose-dependent increase |

Key Experimental Protocols

Reproducible and rigorous experimental design is paramount in evaluating the mechanism of action of HPK1 inhibitors. Below are detailed methodologies for commonly employed assays.

T-Cell Isolation and Culture

-

Source: Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor leukopaks by Ficoll-Paque density gradient centrifugation.

-

T-Cell Enrichment: CD4+ and CD8+ T cells are subsequently purified from PBMCs using negative selection magnetic-activated cell sorting (MACS) kits. Purity should be assessed by flow cytometry and should typically be >95%.

-

Culture Conditions: T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

In Vitro T-Cell Activation Assay

-

Plate Coating: 96-well flat-bottom plates are coated with anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in PBS overnight at 4°C. Plates are washed three times with sterile PBS before use.

-

Cell Plating: Purified T cells or PBMCs are plated at a density of 1-2 x 10^5 cells per well.

-

Stimulation: Soluble anti-CD28 antibody (e.g., clone CD28.2) is added to the culture medium at a concentration of 1-2 µg/mL.

-

Inhibitor Treatment: The HPK1 inhibitor (e.g., Hpk1-IN-28) is dissolved in DMSO and added to the wells at various concentrations. A DMSO-only control must be included.

-

Incubation: Cells are incubated for 24-72 hours.

-

Readout: Supernatants are collected for cytokine analysis by ELISA or multiplex bead array. Cells are harvested for flow cytometry analysis of activation markers or for proliferation assays.

Western Blotting for SLP-76 Phosphorylation

-

Cell Stimulation and Lysis: Jurkat T cells or primary T cells (typically 5-10 x 10^6 cells per condition) are stimulated with anti-CD3/CD28 for short time points (e.g., 0, 2, 5, 10, 30 minutes). After stimulation, cells are immediately lysed in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked and then incubated with a primary antibody against phospho-SLP-76 (Ser376). Subsequently, membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Membranes are often stripped and re-probed for total SLP-76 and a loading control like β-actin or GAPDH.

Experimental Workflow Diagram

References

- 1. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 3. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arcusbio.com [arcusbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

The Pursuit of Potent and Selective HPK1 Inhibitors: A Technical Guide to Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell activation. Its role in dampening anti-tumor immune responses has positioned it as a compelling target for cancer immunotherapy. The development of small molecule inhibitors targeting HPK1 aims to unleash the full potential of the immune system to recognize and eliminate malignant cells. This technical guide provides an in-depth overview of the discovery and development of HPK1 inhibitors, focusing on the core scientific data, experimental methodologies, and the strategic workflow from target identification to clinical candidates.

HPK1 Signaling Pathway in T-Cell Activation

HPK1 acts as a crucial checkpoint in the T-cell receptor (TCR) signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of HPK1. Activated HPK1, in turn, phosphorylates key adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa), leading to its ubiquitination and subsequent degradation. This action disrupts the formation of the TCR signalosome, thereby attenuating downstream signaling pathways that are essential for T-cell proliferation, cytokine production (such as IL-2), and effector functions. Inhibition of HPK1 is therefore hypothesized to restore and enhance T-cell-mediated anti-tumor immunity.

Quantitative Data of Preclinical HPK1 Inhibitors

The discovery of potent and selective HPK1 inhibitors is a key focus of many pharmaceutical and biotechnology companies. A summary of publicly available preclinical data for notable HPK1 inhibitors is presented below. It is important to note that direct comparison of potencies should be approached with caution due to variations in assay formats and conditions between different studies.

| Compound Name/Code | Originator | HPK1 IC₅₀ (nM) | Cellular pSLP-76 IC₅₀ (µM) | Kinase Selectivity | Reference |

| CFI-402411 | Treadwell Therapeutics | N/A | N/A | N/A | [1] |

| BGB-15025 | BeiGene | N/A | N/A | N/A | [1] |

| NDI-101150 | Nimbus Therapeutics | N/A | N/A | N/A | [2] |

| GNE-1858 | Genentech | 1.9 | N/A | >1000-fold vs other kinases | [3] |

| Compound K (BMS) | Bristol Myers Squibb | 2.6 | N/A | 50-fold vs MAP4K family | [3] |

| Compound 22 | N/A | 0.061 | N/A | N/A | [3] |

| Compound C17 | N/A | 0.05 | N/A | N/A | [3] |

| XHS | N/A | 2.6 | 0.6 | N/A | [3] |

| Sunitinib | Multiple | ~10 (Kᵢ) | N/A | Multi-kinase inhibitor | [3] |

| M074-2865 | N/A | 2930 | N/A | N/A | [3] |

N/A: Not publicly available.

Experimental Protocols

The identification and characterization of HPK1 inhibitors rely on a suite of robust biochemical and cellular assays. Detailed methodologies for key experiments are outlined below.

Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the direct inhibition of HPK1 kinase activity in a purified system.

-

Principle: A recombinant HPK1 enzyme phosphorylates a biotinylated substrate peptide. A europium-labeled anti-phospho-substrate antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. Phosphorylation of the substrate brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibitors of HPK1 will reduce the phosphorylation of the substrate, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant human HPK1 enzyme

-

Biotinylated peptide substrate (e.g., a peptide containing the SLP-76 phosphorylation site)

-

ATP

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-conjugated acceptor (e.g., APC or d2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

Test compounds (serially diluted)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.

-

Add a small volume (e.g., 2 µL) of the diluted compounds to the assay plate.

-

Prepare a mixture of HPK1 enzyme and the biotinylated substrate in assay buffer and add to the wells (e.g., 4 µL).

-

Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP in assay buffer (e.g., 4 µL).

-

Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a detection mixture containing EDTA, the europium-labeled antibody, and the streptavidin-conjugated acceptor in a suitable buffer.

-

Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for the detection reagents to bind.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the acceptor and donor wavelengths.

-

Calculate the ratio of acceptor to donor emission and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Phospho-SLP-76 (pSLP-76) Assay

This assay measures the ability of a compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

-

Principle: T-cells (e.g., human PBMCs or Jurkat cells) are stimulated to activate the TCR signaling pathway, leading to HPK1-mediated phosphorylation of SLP-76 at Serine 376. Cells are then lysed, and the level of pSLP-76 is measured using a sensitive immunoassay, such as an ELISA or a bead-based assay.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

TCR stimulants (e.g., anti-CD3/anti-CD28 antibodies or beads)

-

Test compounds (serially diluted)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

pSLP-76 (Ser376) specific antibody

-

Total SLP-76 antibody

-

Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

-

ELISA plates or assay-specific microplates

-

Plate reader (absorbance or fluorescence)

-

-

Procedure:

-

Plate the cells in a 96-well plate at a suitable density.

-

Pre-incubate the cells with serial dilutions of the test compounds for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or beads for a short period (e.g., 5-15 minutes) to induce SLP-76 phosphorylation.

-

Immediately lyse the cells by adding cold lysis buffer.

-

Transfer the cell lysates to an ELISA plate pre-coated with a capture antibody for total SLP-76.

-

Incubate to allow the capture of SLP-76.

-

Wash the plate to remove unbound material.

-

Add the detection antibody specific for pSLP-76 (Ser376).

-

Incubate to allow the detection antibody to bind.

-

Wash the plate.

-

Add a labeled secondary antibody that binds to the detection antibody.

-

Incubate and wash.

-

Add the appropriate substrate to generate a detectable signal.

-

Read the signal on a plate reader.

-

Normalize the pSLP-76 signal to the total SLP-76 signal (from a parallel ELISA).

-

Calculate the percent inhibition of pSLP-76 phosphorylation for each compound concentration and determine the IC₅₀ value.

-

HPK1 Inhibitor Discovery and Development Workflow

The path to a clinical HPK1 inhibitor follows a structured and multi-stage process, beginning with target validation and culminating in a candidate ready for clinical trials.

Conclusion

The development of HPK1 inhibitors represents a promising strategy in immuno-oncology. By blocking the negative regulatory function of HPK1 in T-cells, these small molecules have the potential to enhance the body's natural anti-tumor immune response. The successful discovery and development of these inhibitors require a deep understanding of the underlying biology, the implementation of robust and reproducible experimental assays, and a systematic approach to drug discovery. The data and methodologies presented in this guide offer a comprehensive overview for researchers and drug developers working to advance this exciting class of therapeutics. Continued research and clinical investigation will be crucial to fully realize the therapeutic potential of HPK1 inhibition in the treatment of cancer.

References

The Biological Activity of HPK1 Inhibition on Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the biological activities of potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors on immune cells. Due to the limited public availability of data for a specific compound designated "Hpk1-IN-28," this document synthesizes findings from studies on various well-characterized small molecule HPK1 inhibitors and genetic inactivation models. The presented data is representative of the effects of potent and selective HPK1 inhibition.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation, particularly in T lymphocytes.[1][2] Its role in dampening T-cell receptor (TCR) signaling makes it a compelling target for cancer immunotherapy.[2][3] Pharmacological inhibition of HPK1 has been shown to enhance anti-tumor immunity by augmenting T-cell effector functions, cytokine production, and overcoming immunosuppressive signals within the tumor microenvironment.[1][3] This guide provides an in-depth overview of the biological activity of HPK1 inhibitors on immune cells, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

The Role of HPK1 in Immune Regulation

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2] In T cells, upon TCR engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76kDa (SLP-76) at Serine 376.[2][4] This phosphorylation event leads to the recruitment of the 14-3-3 protein, resulting in the ubiquitination and proteasomal degradation of SLP-76.[2] The degradation of SLP-76 destabilizes the TCR signaling complex, thereby attenuating downstream signaling cascades, including the activation of PLCγ1 and the ERK MAPK pathway, which are crucial for T-cell activation, proliferation, and cytokine production.[2]

Quantitative Effects of HPK1 Inhibition on Immune Cells

The pharmacological inhibition of HPK1 reverses its negative regulatory functions, leading to a significant enhancement of immune cell activity. The following tables summarize the key quantitative effects observed in various studies.

Table 1: Effect of HPK1 Inhibition on T-Cell Cytokine Production

| Cell Type | Stimulus | HPK1 Inhibitor | Concentration | Cytokine | Fold Increase (vs. Control) | Reference |

| Human CD8+ T cells | anti-CD3/CD28 | Unnamed Inhibitor | 1 µM | IL-2 | ~2-5 fold | [4] |

| Human CD8+ T cells | anti-CD3/CD28 | Unnamed Inhibitor | 1 µM | IFN-γ | ~2-4 fold | [4] |

| Human PBMCs | anti-CD3/CD28 | Compound 1 | Not specified | IFN-γ | Not specified (synergistic with anti-PD-1) | [1] |

| Jurkat cells | anti-CD3 | HPK1 Knockout | N/A | IL-2 | Significant increase | [2] |

| Human CD8+ T cells | anti-CD3/CD28 + PGE2/NECA | Compound 1 | Not specified | IFN-γ, IL-2, TNF-α | Reversal of suppression & further increase | [1] |

Table 2: Effect of HPK1 Inhibition on T-Cell Activation and Signaling

| Cell Type | Stimulus | HPK1 Inhibitor/Method | Parameter Measured | Observation | Reference |

| Primary Human CD8+ T cells | anti-CD3/CD28 | Unnamed Inhibitor | pSLP-76 (S376) | Concentration-dependent decrease | [4] |

| Jurkat cells | anti-CD3 | HPK1 Knockout | pSLP-76 (S376) | Nearly undetectable | [2] |

| Jurkat cells | anti-CD3 | HPK1 Knockout | pPLCγ1, pERK1/2 | Significantly increased and sustained | [2] |

| Human CD8+ T cells | anti-CD3/CD28 | Unnamed Inhibitor (1 µM) | pERK1/2+ cells | Increased percentage | [4] |

| Human Naïve & Memory T cells | anti-CD3/CD28 | Compound 1 | CD25, CD69 expression | Dose-dependent increase | [5] |

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the HPK1 signaling pathway and the mechanism of action of HPK1 inhibitors.

Caption: HPK1 Signaling Pathway in T-Cells.

Caption: Mechanism of Action of HPK1 Inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of HPK1 inhibitors.

T-Cell Activation and Cytokine Production Assay

Objective: To assess the effect of an HPK1 inhibitor on T-cell activation and the secretion of key cytokines like IL-2 and IFN-γ.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T cells

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)

-

HPK1 inhibitor (e.g., Hpk1-IN-28) dissolved in DMSO

-

DMSO (vehicle control)

-

96-well flat-bottom culture plates

-

Cytokine detection kit (e.g., ELISA or Cytometric Bead Array - CBA)

Procedure:

-

Cell Plating: Seed human PBMCs or purified T cells at a density of 1-2 x 10^5 cells per well in a 96-well plate.

-

Stimulation: For plate-bound stimulation, pre-coat wells with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the culture medium. For bead-based stimulation, add anti-CD3/CD28 coated beads at a specified bead-to-cell ratio.

-

Inhibitor Treatment: Prepare serial dilutions of the HPK1 inhibitor and a vehicle control (DMSO) in culture medium. Add the inhibitor to the respective wells at the time of cell stimulation. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Incubation: Culture the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell-free supernatant for cytokine analysis.

-

Cytokine Analysis: Quantify the concentration of IL-2 and IFN-γ in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.

-

Data Analysis: Plot cytokine concentration against inhibitor concentration to determine the dose-response relationship.

Phospho-SLP-76 (S376) Flow Cytometry Assay

Objective: To measure the direct inhibitory effect of an HPK1 inhibitor on its immediate downstream target, SLP-76, in T cells.

Materials:

-

Jurkat cells or primary human T cells

-

Anti-CD3 antibody

-

Goat anti-mouse IgG (for crosslinking)

-

HPK1 inhibitor

-

Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)

-

Phospho-specific antibody against pSLP-76 (S376) conjugated to a fluorophore (e.g., Alexa Fluor 647)

-

Flow cytometer

Procedure:

-

Cell Treatment: Pre-incubate cells with the HPK1 inhibitor or vehicle control for 1-2 hours.

-

TCR Stimulation: Stimulate the cells with soluble anti-CD3 antibody for a short duration (e.g., 5-15 minutes), followed by crosslinking with goat anti-mouse IgG.

-

Fixation and Permeabilization: Immediately after stimulation, fix the cells by adding a fixation buffer. Following fixation, permeabilize the cells to allow intracellular antibody staining.

-

Staining: Stain the cells with the phospho-specific anti-pSLP-76 (S376) antibody.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the live cell population and analyze the median fluorescence intensity (MFI) of the pSLP-76 signal.

-

Data Analysis: Compare the MFI of pSLP-76 in inhibitor-treated cells to the vehicle-treated control to determine the extent of inhibition.

Caption: Experimental Workflow for pSLP-76 Analysis.

Conclusion

Inhibition of HPK1 represents a promising strategy in immuno-oncology to enhance T-cell-mediated anti-tumor responses. The available data from preclinical models and human cell-based assays consistently demonstrate that potent and selective HPK1 inhibitors can augment T-cell activation, increase the production of key effector cytokines, and reverse immunosuppressive signals. The methodologies and pathways described in this guide provide a framework for the continued investigation and development of HPK1 inhibitors as a novel class of cancer therapeutics.

References

- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 3. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arcusbio.com [arcusbio.com]

- 5. researchgate.net [researchgate.net]

The Role of Hematopoietic Progenitor Kinase 1 (HPK1) in Tumor Immune Evasion: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, has emerged as a critical intracellular checkpoint regulator that tempers immune responses. Predominantly expressed in hematopoietic cells, HPK1 functions as a negative feedback regulator downstream of T-cell receptor (TCR), B-cell receptor (BCR), and dendritic cell (DC) signaling. In the context of oncology, tumors exploit this braking mechanism to foster an immunosuppressive microenvironment and evade immune destruction. Consequently, the pharmacological inhibition of HPK1's kinase activity presents a compelling therapeutic strategy to reinvigorate anti-tumor immunity. This technical guide provides an in-depth overview of the HPK1 signaling pathway, its multifaceted role in tumor immune evasion, preclinical data supporting its inhibition, and detailed experimental protocols for its investigation.

Introduction

The success of immune checkpoint inhibitors (ICIs) has revolutionized cancer therapy, yet a significant portion of patients do not respond to these treatments. This has spurred the search for novel targets that can overcome resistance mechanisms and broaden the efficacy of immunotherapy.[1] Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase that acts as a crucial negative regulator of immune cell activation.[2][3][4][5][6][7] Its expression is largely restricted to the hematopoietic lineage, making it an attractive drug target with a potentially wide therapeutic window.[7][8]

Genetic studies involving HPK1 knockout (KO) or kinase-dead (KD) mice have demonstrated enhanced T-cell activation, increased cytokine production, and robust anti-tumor immunity in various syngeneic tumor models.[2][9] These findings provide a strong rationale for the development of small molecule inhibitors to pharmacologically block HPK1's kinase function, thereby releasing the brakes on the immune system to more effectively recognize and eliminate cancer cells.[1][10] This guide details the mechanisms, data, and methods central to understanding and targeting HPK1 in immuno-oncology.

The HPK1 Signaling Pathway in T-Cells

HPK1 is a key node in the T-cell receptor (TCR) signaling cascade, where it functions to attenuate and terminate the activation signal, preventing excessive immune responses.

Upon antigen recognition by the TCR, a series of phosphorylation events leads to the formation of a signalosome complex centered around the adaptor protein SH2 domain-containing leukocyte protein of 76 kDa (SLP-76). HPK1 is recruited to this complex and becomes activated.[11] Activated HPK1 then phosphorylates SLP-76 at a key serine residue, Ser376.[2][9][12][13][14] This phosphorylation event creates a docking site for 14-3-3 chaperone proteins.[9][15] The binding of 14-3-3 to pSLP-76 (Ser376) leads to the subsequent ubiquitination and proteasomal degradation of SLP-76, which effectively dismantles the signaling complex and terminates the T-cell activation signal.[9][15] By inhibiting HPK1, this negative feedback loop is broken, leading to sustained SLP-76 signaling, enhanced T-cell activation, proliferation, and effector function.[3][12]

HPK1's Role Across Multiple Immune Cell Types

While its role in T-cells is well-characterized, HPK1 also functions as a negative regulator in other key immune cell populations, making it a central hub for immune suppression within the tumor microenvironment (TME).

-

Dendritic Cells (DCs): In DCs, HPK1 curtails maturation and antigen presentation. HPK1-deficient DCs show elevated expression of co-stimulatory molecules like CD80 and CD86, increased production of the pro-inflammatory cytokine IL-12, and reduced secretion of the immunosuppressive cytokine IL-10.[16] This enhances their ability to prime naive T-cells against tumor antigens.

-

B-Cells: Similar to its function in T-cells, HPK1 negatively regulates B-cell receptor (BCR) signaling. It phosphorylates the SLP-76 homolog, B-cell linker protein (BLNK), dampening B-cell activation and antibody production.[2][17][18]

-

Regulatory T-Cells (Tregs): Loss of HPK1 in Tregs can impair their suppressive function. HPK1-deficient Tregs may adopt a "fragile" phenotype, characterized by the aberrant production of pro-inflammatory cytokines like IFN-γ and IL-2, which can further contribute to an anti-tumor environment.[15]

-

Natural Killer (NK) Cells: Genetic inactivation of HPK1 has been shown to increase the cytotoxic activity of NK cells against tumor targets in vitro, suggesting another avenue by which HPK1 inhibition can bolster anti-tumor immunity.[16][18]

By acting on this diverse set of immune cells, HPK1 establishes a broad state of immune tolerance that can be exploited by tumors. Pharmacological inhibition of HPK1 can therefore simultaneously enhance both the innate and adaptive arms of the anti-tumor immune response.

Quantitative Preclinical Data for HPK1 Inhibition

Numerous preclinical studies have demonstrated the potential of small molecule HPK1 inhibitors. The data consistently show that blocking HPK1's kinase activity enhances immune function and leads to tumor control.

Table 1: In Vitro Activity of Select HPK1 Inhibitors

| Compound Name/ID | Target | Biochemical IC₅₀ | Cellular pSLP-76 IC₅₀ | T-Cell IL-2 EC₅₀ | Reference(s) |

| Compound [I] (EMD Serono) | HPK1 | 0.2 nM | 3 nM (Jurkat) | 1.5 nM | [19] |

| Compound K (BMS) | HPK1 | 2.6 nM | N/A | N/A | [2] |

| GNE-1858 | HPK1 | 1.9 nM | N/A | N/A | [2] |

| Compound [I] (Insilico) | HPK1 | 10.4 nM | >50% inhibition at 100 mg/kg | N/A | [12] |

| Sutent (Sunitinib) | Multi-kinase | 15 nM | N/A | N/A | [16] |

| Ryvu Inhibitor | HPK1 | Sub-nanomolar | N/A | N/A | [13] |

| M074-2865 | HPK1 | 2.93 µM | N/A | N/A | [2] |

| ISR-05 | HPK1 | 24.2 µM | N/A | N/A | [3][10] |

IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration. N/A: Not Available.

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors

| Model / Treatment | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |

| CT26 Syngeneic Model / Insilico Cmpd [I] | 30 mg/kg p.o. BID | 42% | Monotherapy shows significant activity. | [12] |

| CT26 Syngeneic Model / Anti-PD-1 | 3 mg/kg i.p. | 36% | [12] | |

| CT26 Syngeneic Model / Cmpd [I] + Anti-PD-1 | As above | 95% | Strong synergy observed with checkpoint blockade. | [12] |

| GL261 Glioma Model / HPK1 K46E Mice | Genetic | ~90% response rate | Kinase activity is critical for tumor immune evasion. Increased CD8+ T-cell infiltration. | [15] |

| Phase 1 Trial / NDI-101150 (ccRCC patients) | Monotherapy | 60% DCR | Objective Response Rate (ORR) of 15%. | [20] |

| Phase 1 Trial / BGB-15025 + Tislelizumab | Combination | 57.1% DCR | Objective Response Rate (ORR) of 18.4%. | [21] |

TGI: Tumor Growth Inhibition. DCR: Disease Control Rate. ccRCC: clear cell renal cell carcinoma.

Detailed Experimental Protocols

Investigating the effects of HPK1 inhibition requires a set of robust cellular and in vivo assays. Below are detailed methodologies for key experiments.

Protocol: Human T-Cell Activation Assay

This assay measures the ability of an HPK1 inhibitor to enhance cytokine production from primary human T-cells following TCR stimulation.

1. Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD8+ T-cells.

-

Complete RPMI-1640 medium (supplemented with 10% FBS, Penicillin/Streptomycin).

-

96-well flat-bottom tissue culture plates.

-

Anti-human CD3e antibody (clone OKT3 or UCHT1, functional grade).

-

Anti-human CD28 antibody (clone CD28.2, soluble).

-

HPK1 inhibitor compound stock (in DMSO).

-

ELISA or Cytometric Bead Array (CBA) kits for human IL-2 and IFN-γ.

2. Plate Coating:

-

Dilute anti-CD3 antibody to 1-5 µg/mL in sterile PBS.

-

Add 50 µL of the antibody solution to each well of a 96-well plate.

-

Incubate the plate at 37°C for 2 hours or at 4°C overnight.[22]

-

Just before adding cells, wash each well twice with 200 µL of sterile PBS to remove unbound antibody.[22]

3. Cell Plating and Stimulation:

-

Thaw and count PBMCs or isolated T-cells. Resuspend in complete RPMI at a density of 1-2 x 10⁶ cells/mL.[22]

-

Prepare serial dilutions of the HPK1 inhibitor in complete RPMI. Also prepare a vehicle control (e.g., 0.1% DMSO).

-

Add 100 µL of the cell suspension to each anti-CD3 coated well.

-

Add 50 µL of the HPK1 inhibitor dilutions (or vehicle) to the respective wells.

-

Add 50 µL of soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.

-

Incubate the plate in a humidified 37°C, 5% CO₂ incubator for 48-72 hours.

4. Analysis:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant for cytokine analysis.

-

Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA or CBA according to the manufacturer's instructions.

-

Plot the cytokine concentration against the inhibitor concentration to determine the EC₅₀.

Protocol: Western Blot for pSLP-76 (Ser376)

This protocol is used to directly measure the inhibition of HPK1 kinase activity in cells by assessing the phosphorylation of its direct substrate, SLP-76.

1. Materials:

-

Jurkat T-cells or primary human T-cells.

-

Anti-human CD3/CD28 antibody-coated beads (e.g., Dynabeads).

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies: Rabbit anti-pSLP-76 (Ser376), Mouse anti-total SLP-76, Mouse anti-β-actin.

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

ECL Western blotting substrate.

2. Cell Treatment and Lysis:

-

Culture cells to the desired density (e.g., 5 x 10⁶ cells per condition).

-

Pre-treat cells with the HPK1 inhibitor or vehicle control at various concentrations for 1-2 hours.

-

Stimulate the cells with anti-CD3/CD28 beads for 5-30 minutes at 37°C.[23] An unstimulated control should be included.

-

Pellet the cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellets in ice-cold RIPA buffer.

-

Clarify the lysates by centrifugation and determine protein concentration (e.g., BCA assay).

3. Electrophoresis and Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE (e.g., 10% gel).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and develop the blot using an ECL substrate.

-

Image the blot. Subsequently, strip the membrane and re-probe for total SLP-76 and β-actin as loading controls.

Protocol: Syngeneic Mouse Tumor Model

This in vivo model assesses the anti-tumor efficacy of an HPK1 inhibitor, alone or in combination with other immunotherapies.

1. Materials:

-

Immunocompetent mice (e.g., C57BL/6 or BALB/c).

-

Syngeneic tumor cell line (e.g., MC38, CT26).

-

Matrigel Basement Membrane Matrix.

-

HPK1 inhibitor formulation for oral gavage or i.p. injection.

-

Anti-mouse PD-1 antibody or isotype control.

-

Digital calipers.

2. Tumor Implantation:

-

Culture tumor cells and harvest them during the exponential growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[24]

-

Subcutaneously inoculate 100 µL (1 x 10⁶ cells) into the flank of each mouse.[24]

-

Monitor mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).

3. Treatment:

-

Randomize mice into treatment groups (e.g., Vehicle, HPK1 inhibitor, anti-PD-1, Combination).

-

Administer the HPK1 inhibitor as per the determined schedule (e.g., 30 mg/kg, BID, oral gavage).[12]

-

Administer anti-PD-1 antibody as per its schedule (e.g., 3 mg/kg, i.p., twice a week).[12]

-

Monitor tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight twice weekly.

4. Endpoint Analysis:

-

Continue treatment for a defined period (e.g., 21-28 days) or until tumors reach a predetermined endpoint.[24]

-

At the end of the study, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in CD8+, CD4+, and Treg populations.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 7. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Attenuation of T Cell Receptor Signaling by Serine Phosphorylation-mediated Lysine 30 Ubiquitination of SLP-76 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 16. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. T cell activation assay [protocols.io]

- 19. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]

- 20. HPK1 inhibitor NDI-101150 shows safety and antitumour activity in ccRCC - ecancer [ecancer.org]

- 21. onclive.com [onclive.com]

- 22. tools.thermofisher.com [tools.thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

Hpk1-IN-28 Target Validation in Cancer Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition presents a promising strategy to enhance the efficacy of cancer immunotherapy. This technical guide provides an in-depth overview of the target validation for HPK1, with a focus on the conceptual framework surrounding inhibitors like Hpk1-IN-28. It details the underlying signaling pathways, experimental methodologies for target validation, and quantitative data from preclinical studies. The information is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of HPK1 as a therapeutic target.

Introduction to HPK1 as an Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases. It functions as a crucial intracellular immune checkpoint, negatively regulating T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] HPK1 is also implicated in dendritic cell (DC) function.[3][4][5] Its primary role is to attenuate immune responses, thereby preventing excessive inflammation and autoimmunity.[6][7] However, in the context of cancer, this regulatory function can impede the body's ability to mount an effective anti-tumor immune response.

The rationale for targeting HPK1 in cancer immunotherapy is based on the principle that its inhibition will "release the brakes" on the immune system. Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, leading to improved tumor control in preclinical models.[8][9] Small molecule inhibitors of HPK1 are therefore being actively investigated as a means to reinvigorate the anti-tumor immune response, both as monotherapies and in combination with existing immunotherapies like checkpoint inhibitors.[10][11][12]

The HPK1 Signaling Pathway

HPK1 exerts its negative regulatory function primarily through the T-cell receptor (TCR) signaling cascade. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is activated downstream of the TCR and proceeds to phosphorylate key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).

The phosphorylation of SLP-76 at Serine 376 by HPK1 creates a binding site for 14-3-3 proteins.[13] This interaction leads to the ubiquitination and subsequent proteasomal degradation of SLP-76, effectively dampening the TCR signal and attenuating T-cell activation.[6] By inhibiting HPK1, the phosphorylation of SLP-76 is prevented, leading to a more sustained and robust activation of downstream signaling pathways, including the Ras-MAPK and NF-κB pathways, which are critical for T-cell effector functions.

HPK1 Signaling Pathway in T-Cells.

Quantitative Data on HPK1 Inhibition

The development of potent and selective HPK1 inhibitors has allowed for the quantitative assessment of their effects on immune cell function. The following tables summarize key in vitro data for representative HPK1 inhibitors.

Table 1: Biochemical Potency of HPK1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Compound C17 | HPK1 | 0.05 | Kinase Assay | [13] |

| ISR-05 | HPK1 | 24,200 | Kinase Assay | [8] |

| ISR-03 | HPK1 | 43,900 | Kinase Assay | [8] |

| Compound 14 | HPK1 | 0.005 (pM) | TR-FRET | [14] |

| Compound 17 | HPK1 | N/A | IL-2 PBMC | [14] |

Table 2: Cellular Activity of HPK1 Inhibitors

| Treatment | Cell Type | Readout | Effect | Reference |

| HPK1 Inhibition | Human CD8+ T-cells | IL-2 Secretion | Increased | [15] |

| HPK1 Inhibition | Human CD8+ T-cells | IFN-γ Secretion | Increased | [15] |

| HPK1 Inhibition | Human Dendritic Cells | IL-1β Secretion | Increased | [15] |

| HPK1 Knockout | Murine Dendritic Cells | CD80/CD86 Expression | Increased | [3][16] |

| HPK1 Knockout | Murine Dendritic Cells | IL-12 Production | Increased | [3][16] |

| HPK1 Knockout | Murine T-cells | IL-2 Production | Increased | [6] |

| HPK1 Knockout | Murine T-cells | IFN-γ Production | Increased | [6] |

| Compound 1 | Human T-cells | Cytokine Production | Reversed PGE2/NECA suppression | [17] |

| NDI-101150 | ccRCC Patients | Objective Response Rate | 15% (monotherapy) | [18] |

| NDI-101150 | ccRCC Patients | Disease Control Rate | 60% (monotherapy) | [18] |

Experimental Protocols for HPK1 Target Validation

Validating HPK1 as a therapeutic target involves a series of in vitro and in vivo experiments to demonstrate that its inhibition leads to the desired immunological outcomes.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on HPK1 kinase activity.

Methodology: A common method is the ADP-Glo™ Kinase Assay.[19][20]

-

Reaction Setup: A reaction mixture is prepared containing recombinant HPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the test inhibitor at various concentrations.[21]

-

Kinase Reaction: The reaction is incubated to allow HPK1 to phosphorylate the substrate, converting ATP to ADP.

-

ATP Depletion: After the kinase reaction, remaining ATP is depleted using an ADP-Glo™ Reagent.

-

ADP to ATP Conversion: A Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated in the kinase reaction back to ATP.

-

Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal directly proportional to the amount of ADP generated and thus, the kinase activity.

-

Data Analysis: The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is calculated.

Cellular Phospho-SLP-76 Assay

Objective: To measure the inhibition of HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.

Methodology: This assay is typically performed using flow cytometry.[22]

-

Cell Stimulation: Immune cells, such as Jurkat T-cells or primary human T-cells, are stimulated with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway.

-

Inhibitor Treatment: Cells are pre-incubated with the HPK1 inhibitor at various concentrations before stimulation.

-

Fixation and Permeabilization: Following stimulation, cells are fixed and permeabilized to allow intracellular antibody staining.

-

Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for phosphorylated SLP-76 (Ser376).

-

Flow Cytometry Analysis: The fluorescence intensity of the phospho-SLP-76 antibody is measured by flow cytometry.

-

Data Analysis: A decrease in the mean fluorescence intensity indicates inhibition of HPK1 kinase activity.

T-Cell Activation and Cytokine Production Assays

Objective: To assess the functional consequences of HPK1 inhibition on T-cell activation and effector function.

Methodology:

-

T-Cell Isolation: Primary T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Stimulation and Treatment: T-cells are stimulated with anti-CD3/anti-CD28 antibodies in the presence or absence of the HPK1 inhibitor.

-

Activation Marker Analysis: After a period of incubation, T-cell activation is assessed by staining for surface markers such as CD69 and CD25 and analyzing by flow cytometry.

-

Cytokine Measurement: The supernatant from the cell culture is collected, and the concentration of secreted cytokines (e.g., IL-2, IFN-γ, TNF-α) is measured using methods like ELISA or a cytokine bead array.[23][24] An increase in activation markers and cytokine production indicates enhanced T-cell function.

Experimental Workflow for HPK1 Target Validation.

Mechanism of Action of Hpk1-IN-28 and Other HPK1 Inhibitors

The primary mechanism of action for Hpk1-IN-28 and other small molecule inhibitors of HPK1 is the competitive inhibition of the ATP-binding site of the kinase. By occupying this site, the inhibitors prevent ATP from binding, thereby blocking the phosphotransferase activity of HPK1. This leads to a series of downstream effects that collectively enhance anti-tumor immunity:

-

Enhanced T-Cell Activation: By preventing the degradation of SLP-76, HPK1 inhibitors lead to sustained TCR signaling, resulting in more robust T-cell activation, proliferation, and differentiation into effector cells.[25]

-

Increased Cytokine Production: Activated T-cells produce higher levels of pro-inflammatory cytokines such as IL-2, IFN-γ, and TNF-α, which are crucial for orchestrating an effective anti-tumor immune response.[6][17]

-

Overcoming Tumor-Induced Immunosuppression: The tumor microenvironment is often characterized by immunosuppressive factors like prostaglandin E2 (PGE2) and adenosine. HPK1 inhibitors have been shown to rescue T-cell function from the suppressive effects of these molecules.[17][26]

-

Enhanced Dendritic Cell Function: Inhibition of HPK1 in dendritic cells can lead to increased expression of co-stimulatory molecules and production of pro-inflammatory cytokines, improving their ability to prime anti-tumor T-cell responses.[3][5]

-

Synergy with Checkpoint Inhibitors: By activating T-cells through a different mechanism, HPK1 inhibitors have the potential to synergize with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies to achieve greater anti-tumor efficacy.[10][12]

Logical Flow of HPK1 Inhibition's Mechanism of Action.

Clinical Development of HPK1 Inhibitors

The compelling preclinical data has led to the clinical development of several HPK1 inhibitors. These agents are being evaluated in early-phase clinical trials for the treatment of advanced solid tumors, both as monotherapy and in combination with other immunotherapies.

-

CFI-402411: A phase 1/2 study is evaluating the safety and tolerability of CFI-402411 in patients with advanced solid malignancies, both as a single agent and in combination with pembrolizumab.[11][13]

-

BGB-15025: A phase 1/2 study is investigating the safety, pharmacokinetics, and preliminary anti-tumor activity of BGB-15025 in patients with advanced solid tumors.[13][27]

-

NDI-101150: This oral, highly selective HPK1 inhibitor is being evaluated in a phase 1/2 trial as monotherapy and in combination with pembrolizumab in patients with advanced solid tumors.[1][11] Early clinical data has shown a manageable safety profile and single-agent activity in clear cell renal cell carcinoma.[18]

-

GRC 54276: A first-in-human phase 1/2 trial is evaluating this HPK1 inhibitor in patients with advanced solid tumors and lymphomas.[11]

Conclusion

HPK1 has been robustly validated as a promising therapeutic target in cancer immunotherapy. Its role as a negative regulator of T-cell and dendritic cell function makes it an attractive target for pharmacological inhibition. Preclinical studies have consistently demonstrated that inhibiting HPK1 kinase activity enhances anti-tumor immunity. The development of small molecule inhibitors like Hpk1-IN-28 and the advancement of several candidates into clinical trials underscore the significant potential of this therapeutic strategy. Future research will focus on optimizing the therapeutic window of HPK1 inhibitors, identifying predictive biomarkers for patient selection, and exploring rational combination therapies to further enhance their anti-cancer efficacy.

References

- 1. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 2. tandfonline.com [tandfonline.com]

- 3. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]

- 4. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. HPK1 Influences Regulatory T Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. onclive.com [onclive.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 14. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arcusbio.com [arcusbio.com]

- 16. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. HPK1 inhibitor NDI-101150 shows safety and antitumour activity in ccRCC - ecancer [ecancer.org]

- 19. HPK1 Kinase Enzyme System Application Note [promega.sg]

- 20. biofeng.com [biofeng.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. jitc.bmj.com [jitc.bmj.com]

- 25. What are HPK1 modulators and how do they work? [synapse.patsnap.com]

- 26. aacrjournals.org [aacrjournals.org]

- 27. HPK1 Inhibitors Pipeline Appears Robust With 8+ Key Pharma Companies Actively Working in the Therapeutics Segment | DelveInsight [barchart.com]

Hpk1-IN-28 and its Potentiation of Dendritic Cell Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1, also known as MAP4K1) has emerged as a critical negative regulator of immune cell function, making it a compelling target for novel cancer immunotherapies. As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates signaling pathways downstream of the T-cell and B-cell receptors.[1] Furthermore, accumulating evidence demonstrates its inhibitory role in the activation of dendritic cells (DCs), the most potent antigen-presenting cells and essential orchestrators of adaptive immunity.[2][3] Pharmacological inhibition of HPK1 can reverse this immunosuppressive checkpoint, leading to enhanced DC maturation, cytokine production, and T-cell priming.[4][5] This guide provides an in-depth technical overview of the effects of HPK1 inhibition, using the potent inhibitor Hpk1-IN-28 as a reference compound, on the activation of dendritic cells. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes.

Note: While Hpk1-IN-28 is a potent and specific tool compound for HPK1, much of the detailed functional data on dendritic cells has been generated using other pharmacological inhibitors or HPK1 knockout (HPK1-/-) genetic models. The data presented herein is aggregated from these highly correlated studies to provide a comprehensive picture of the effects of potent HPK1 inhibition on dendritic cell biology.

The HPK1 Signaling Pathway in Immune Regulation

HPK1 acts as an intracellular checkpoint, dampening the activation signals in various immune cells, including T cells, B cells, and dendritic cells.[1] In T cells, upon T-Cell Receptor (TCR) engagement, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa).[6] This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination, and proteasomal degradation of SLP-76, effectively terminating the activation signal.[5] While the precise downstream cascade in dendritic cells is less elucidated, genetic and pharmacological evidence strongly indicates that HPK1 kinase activity similarly serves to negatively regulate DC activation and maturation following pathogen-associated molecular pattern (PAMP) recognition.[2][3][4]

Quantitative Effects of HPK1 Inhibition on Dendritic Cell Activation

Inhibition or genetic ablation of HPK1 in dendritic cells leads to a hyper-activated phenotype upon maturation, characterized by the enhanced surface expression of co-stimulatory molecules and increased secretion of pro-inflammatory cytokines. This potentiation of DC function is critical for stimulating a robust downstream T-cell response.

Table 1: Upregulation of Co-stimulatory Molecules on Dendritic Cells

This table summarizes the observed changes in the expression of key surface markers on dendritic cells following HPK1 inhibition or knockout, as measured by flow cytometry (Mean Fluorescence Intensity, MFI, or percentage of positive cells).

| Marker | Cell Type | Model | Stimulus | Outcome | Reference |

| CD80 | Murine BMDCs¹ | HPK1-/- | LPS | Higher Expression vs. WT | [2][3][4] |

| CD86 | Murine BMDCs¹ | HPK1-/- | LPS | Higher Expression vs. WT | [2][3][4] |

| I-A(b) (MHC-II) | Murine BMDCs¹ | HPK1-/- | LPS | Higher Expression vs. WT | [2][3] |

| CD83, CD86, CD80 | Human mo-DCs² | HPK1 Inhibitor | IFN-γ | Enhanced Expression | [7] |

¹Bone Marrow-Derived Dendritic Cells ²Monocyte-Derived Dendritic Cells

Table 2: Enhancement of Pro-inflammatory Cytokine Secretion

This table presents the quantitative increase in cytokine production by dendritic cells following HPK1 inhibition or knockout. Cytokine levels are typically measured from cell culture supernatants via ELISA or Cytometric Bead Array (CBA).

| Cytokine | Cell Type | Model | Stimulus | Outcome | Reference |

| IL-12 | Murine BMDCs | HPK1-/- | LPS | Increased Production vs. WT | [2][3][4] |

| TNF-α | Murine BMDCs | HPK1-/- | LPS | Increased Production vs. WT | [2][3] |

| IL-1β | Murine BMDCs | HPK1-/- | LPS | Increased Production vs. WT | [2][3] |

| IL-6 | Murine BMDCs | HPK1-/- | LPS | Increased Production vs. WT | [2][3] |

| IL-1β | Human mo-DCs | HPK1 Inhibitor | LPS + IFN-γ | Statistically Significant Increase | [7] |

| TNF-α | Human mo-DCs | HPK1 Inhibitor | (unspecified) | Concentration-Dependent Increase | [5] |

| IL-6 | Human mo-DCs | HPK1 Inhibitor | (unspecified) | Concentration-Dependent Increase | [5] |

Experimental Protocols

The following protocols provide a framework for assessing the impact of HPK1 inhibitors like Hpk1-IN-28 on dendritic cell activation.

Protocol 1: Generation and Treatment of Human Monocyte-Derived DCs (mo-DCs)

-

Isolation: Isolate CD14+ monocytes from healthy human donor peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

Differentiation: Culture the isolated monocytes for 5-6 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) to generate immature mo-DCs.

-

Treatment: Pre-treat the immature mo-DCs with Hpk1-IN-28 (e.g., 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.

-

Maturation: Induce DC maturation by adding a stimulus such as Lipopolysaccharide (LPS, e.g., 100 ng/mL) and Interferon-gamma (IFN-γ, e.g., 20 ng/mL).

-

Incubation: Culture the cells for an additional 24-48 hours.

-

Harvesting: Harvest the cell culture supernatant for cytokine analysis and the cells for flow cytometry analysis.

Protocol 2: Flow Cytometry for Surface Marker Analysis

-

Preparation: Harvest DCs and wash them with FACS buffer (PBS with 2% FBS).

-

Staining: Resuspend cells in FACS buffer and add fluorescently-conjugated antibodies against surface markers of interest (e.g., FITC-CD80, PE-CD86, APC-HLA-DR). Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Analysis: Gate on the live, single-cell DC population (e.g., CD11c+/HLA-DR+) and analyze the expression levels (MFI or percentage) of CD80 and CD86 in the vehicle vs. Hpk1-IN-28 treated groups.

Protocol 3: Cytokine Quantification by ELISA

-

Preparation: Use the cell culture supernatants harvested in Protocol 1. If necessary, centrifuge to remove cellular debris.

-

Assay: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-12p70, TNF-α, IL-6) according to the manufacturer's instructions.

-

Quantification: Use a standard curve generated from recombinant cytokines to determine the concentration of each cytokine in the samples (typically in pg/mL).

-

Comparison: Compare the cytokine concentrations between the vehicle and Hpk1-IN-28 treated groups.

Mechanism of Action and Therapeutic Rationale

The inhibition of HPK1 by Hpk1-IN-28 removes a key negative feedback loop within dendritic cells. This leads to a more robust and sustained activation state upon encountering maturation signals. An HPK1-inhibited DC exhibits a superior ability to prime naive T cells, driving a more potent anti-tumor immune response. This enhanced function is a direct result of the increased expression of co-stimulatory molecules (Signal 2) and the heightened production of T-cell polarizing cytokines like IL-12 (Signal 3). Therefore, targeting HPK1 represents a promising strategy to enhance the efficacy of cancer immunotherapies, potentially overcoming tumor-induced immune tolerance.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Hematopoietic Progenitor Kinase 1 Is a Negative Regulator of Dendritic Cell Activation | Semantic Scholar [semanticscholar.org]

- 3. Hematopoietic progenitor kinase 1 is a negative regulator of dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arcusbio.com [arcusbio.com]

Methodological & Application

Application Notes and Protocols for Hpk1-IN-28 in In Vitro T Cell Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T cell activation.[1][2][3][4] Upon T cell receptor (TCR) engagement, HPK1 becomes activated and subsequently phosphorylates SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][2][4][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent degradation of SLP-76, thereby dampening the T cell activation signal.[2][5] Pharmacological inhibition of HPK1 has been shown to enhance T cell activation, proliferation, and cytokine production, making it a promising target for cancer immunotherapy.[1][2][4][6][7][8][9] Hpk1-IN-28 is a potent and selective small molecule inhibitor of HPK1 designed to augment T cell-mediated anti-tumor immunity. These application notes provide a detailed protocol for assessing the in vitro effect of Hpk1-IN-28 on T cell proliferation.

HPK1 Signaling Pathway in T Cell Activation

The following diagram illustrates the central role of HPK1 in negatively regulating the T cell receptor (TCR) signaling pathway. Inhibition of HPK1 by Hpk1-IN-28 blocks the phosphorylation of SLP-76, leading to enhanced downstream signaling and T cell activation.

Caption: HPK1 negatively regulates TCR signaling.

Experimental Protocol: In Vitro T Cell Proliferation Assay using CFSE Dilution

This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T cell proliferation by flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins.[10][11] With each cell division, the CFSE fluorescence intensity is halved in daughter cells, allowing for the quantification of cell proliferation.[10][12][13]

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog # (Example) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lonza | CC-2702 |

| Hpk1-IN-28 | In-house or custom synthesis | N/A |

| DMSO (cell culture grade) | Sigma-Aldrich | D2650 |

| RPMI-1640 Medium | Thermo Fisher Scientific | 11875093 |

| Fetal Bovine Serum (FBS), Heat-Inactivated | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| L-Glutamine | Thermo Fisher Scientific | 25030081 |

| Anti-human CD3 Antibody (plate-bound) | BioLegend | 317326 (OKT3) |

| Anti-human CD28 Antibody (soluble) | BioLegend | 302914 |

| CFSE (Carboxyfluorescein succinimidyl ester) | Thermo Fisher Scientific | C34554 |

| Phosphate-Buffered Saline (PBS), sterile | Thermo Fisher Scientific | 10010023 |

| 96-well flat-bottom cell culture plates | Corning | 3596 |

| Flow Cytometer | BD Biosciences | FACSCanto™ II |

Experimental Workflow

Caption: Workflow for the CFSE-based T cell proliferation assay.

Step-by-Step Protocol

Day 0: Plate Coating and Cell Preparation

-

Plate Coating: Prepare a 1-5 µg/mL solution of anti-CD3 antibody in sterile PBS. Add 100 µL to the required wells of a 96-well flat-bottom plate. For unstimulated control wells, add 100 µL of sterile PBS. Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[14]

-

Cell Thawing/Isolation: Thaw cryopreserved human PBMCs or isolate fresh PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Counting and Resuspension: Count viable cells using a hemocytometer or automated cell counter. Resuspend cells at 1-10 x 10^6 cells/mL in pre-warmed PBS.

-

CFSE Staining: Add an equal volume of 2X CFSE working solution (typically 1-5 µM in PBS) to the cell suspension for a final concentration of 0.5-2.5 µM. Incubate for 10 minutes at 37°C, protected from light.

-

Quenching: Stop the staining reaction by adding 5 volumes of cold complete RPMI-1640 medium (containing 10% FBS). The FBS will quench any unbound CFSE.

-

Washing: Centrifuge the cells at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with complete RPMI-1640 medium.

-

Final Resuspension: Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a final concentration of 1-2 x 10^6 cells/mL.

Day 0: Assay Setup

-

Plate Washing: Just before adding cells, wash the anti-CD3 coated plate twice with 200 µL of sterile PBS per well.

-

Compound Preparation: Prepare serial dilutions of Hpk1-IN-28 in complete RPMI-1640 medium. The final DMSO concentration should be kept below 0.1% to avoid toxicity.

-

Cell Seeding: Add 100 µL of the CFSE-labeled cell suspension to each well (1-2 x 10^5 cells/well).

-

Treatment Addition: Add 50 µL of the Hpk1-IN-28 dilutions to the respective wells. Add 50 µL of medium with the corresponding DMSO concentration to the vehicle control wells.

-

Stimulation: Add 50 µL of soluble anti-CD28 antibody to all stimulated wells for a final concentration of 1-2 µg/mL. Add 50 µL of medium to unstimulated wells. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.

Day 3-5: Data Acquisition and Analysis

-

Cell Harvesting: Gently resuspend the cells in each well. Transfer the cell suspension to flow cytometry tubes.

-

Surface Staining (Optional): To analyze specific T cell subsets, cells can be stained with fluorescently-labeled antibodies against surface markers such as CD4 and CD8.

-

Flow Cytometry: Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for each sample. Use the CFSE channel (typically FITC or equivalent) to measure proliferation.

-